molecular formula C7H15BO3 B13767983 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane CAS No. 71349-55-8

2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane

Cat. No.: B13767983
CAS No.: 71349-55-8
M. Wt: 158.01 g/mol
InChI Key: ZZLRDDVPTNBFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane is a boron-containing heterocyclic compound with the molecular formula C7H15BO3 It is known for its unique structure, which includes a boron atom integrated into a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane typically involves the reaction of isopropyl alcohol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves heating the reactants to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into borohydrides.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

    Oxidation: Boronic acids and borates.

    Reduction: Borohydrides.

    Substitution: Various substituted dioxaborinanes depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials, including polymers and ceramics, due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane involves its ability to form stable complexes with other molecules through boron-oxygen and boron-nitrogen bonds. These interactions are crucial for its reactivity and applications in various fields. The compound can act as a Lewis acid, facilitating various chemical transformations by accepting electron pairs from other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Isobutoxy-4-methyl-1,3,2-dioxaborinane: Similar structure but with an isobutoxy group instead of an isopropoxy group.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains additional methyl groups, leading to different reactivity and applications.

Uniqueness

2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane is unique due to its specific isopropoxy group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and materials science.

Properties

CAS No.

71349-55-8

Molecular Formula

C7H15BO3

Molecular Weight

158.01 g/mol

IUPAC Name

4-methyl-2-propan-2-yloxy-1,3,2-dioxaborinane

InChI

InChI=1S/C7H15BO3/c1-6(2)10-8-9-5-4-7(3)11-8/h6-7H,4-5H2,1-3H3

InChI Key

ZZLRDDVPTNBFFI-UHFFFAOYSA-N

Canonical SMILES

B1(OCCC(O1)C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.